molecular formula C7H9N5O B032946 6-Ethylguanine CAS No. 51866-19-4

6-Ethylguanine

Cat. No.: B032946
CAS No.: 51866-19-4
M. Wt: 179.18 g/mol
InChI Key: SFXXRVSPZSOREJ-UHFFFAOYSA-N
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Description

6-Ethylguanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. It is an alkylated form of guanine where an ethyl group is attached to the sixth position of the purine ring. This modification can significantly alter the chemical properties and biological interactions of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylguanine can be synthesized through the alkylation of guanine. One common method involves the reaction of guanine with ethylating agents such as ethyl iodide in the presence of a base like sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the ethyl group to an ethyl radical.

    Substitution: The ethyl group in this compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride may be employed for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Ethyl aldehyde or ethyl carboxylic acid derivatives.

    Reduction Products: Ethyl radicals or ethyl-substituted derivatives.

    Substitution Products: Aminoethyl or thioethyl derivatives.

Scientific Research Applications

Mechanisms of DNA Repair

6-Ethylguanine is primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT), an important enzyme that removes alkyl groups from the O6 position of guanine. Research has shown that the efficiency of this repair mechanism is crucial for cellular resistance to mutagenesis induced by alkylating agents.

  • Study Findings : In a study involving rat fibroblast cell lines, variants with proficient repair capabilities for O6-EtGua showed significantly lower frequencies of malignant transformation compared to deficient lines when exposed to alkylating agents such as N-ethyl-N-nitrosourea (EtNU) .
  • Implications : This indicates that the presence and activity of MGMT can serve as a protective factor against carcinogenesis induced by alkylating agents.

Mutagenesis Studies

The mutagenic potential of this compound has been extensively studied to understand its role in inducing mutations during DNA replication.

  • Experimental Evidence : Research demonstrated that O6-EtGua can mispair with thymine during DNA replication, leading to G:C to A:T transitions. The mutation frequency was found to vary based on the position of O6-EtGua within the DNA strand .
  • Significance : These findings are critical for understanding how specific lesions can lead to genomic instability and contribute to tumorigenesis.

Cancer Research Applications

The role of this compound in cancer research is multifaceted, particularly concerning its formation in tissues exposed to carcinogens and its subsequent repair mechanisms.

  • Case Study : In a study involving transgenic mice expressing human MGMT, it was observed that these mice had reduced tumorigenesis when treated with alkylating agents compared to non-transgenic controls . This suggests that enhancing MGMT activity could be a potential therapeutic strategy in preventing alkylation-induced cancers.
  • Tissue-Specific Studies : Investigations into the formation of O6-EtGua in specific tissues, such as the brain and liver, have revealed differential susceptibility to ethylation depending on tissue type and exposure levels .

Therapeutic Implications

Understanding the dynamics of this compound formation and repair opens avenues for developing targeted therapies aimed at enhancing DNA repair mechanisms or selectively targeting cancer cells with deficient repair pathways.

  • Potential Strategies : Therapies could involve the use of MGMT inhibitors or agents that increase the expression of DNA repair proteins in tumor cells, thereby enhancing their sensitivity to alkylating chemotherapeutics .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Mechanisms of DNA RepairEfficient repair by MGMT reduces malignant transformation rates in exposed cells.
Mutagenesis StudiesO6-EtGua mispairs with thymine leading to specific mutation frequencies based on position.
Cancer Research ApplicationsTransgenic models show reduced tumorigenesis with enhanced MGMT activity against alkylating agents.
Therapeutic ImplicationsPotential strategies include MGMT inhibitors or enhancers targeting deficient cancer cells.

Mechanism of Action

6-Ethylguanine exerts its effects primarily through its incorporation into DNA. The ethyl group can cause mispairing during DNA replication, leading to mutations. This mispairing can trigger DNA repair mechanisms, such as the action of O6-alkylguanine-DNA alkyltransferase, which removes the ethyl group and restores the guanine base. The presence of this compound in DNA can also interfere with transcription and other cellular processes.

Comparison with Similar Compounds

    6-Methylguanine: Similar to 6-ethylguanine but with a methyl group instead of an ethyl group. It also causes DNA mispairing and is a substrate for DNA repair enzymes.

    O6-Benzylguanine: Contains a benzyl group at the sixth position. It is used as an inhibitor of O6-alkylguanine-DNA alkyltransferase.

    O6-Methylguanine: Another alkylated guanine derivative that is extensively studied for its role in mutagenesis and carcinogenesis.

Uniqueness of this compound: this compound is unique due to the specific size and properties of the ethyl group, which can cause different biological effects compared to smaller or larger alkyl groups. Its study helps in understanding the nuanced effects of alkylation on DNA structure and function.

Biological Activity

6-Ethylguanine (O6-EtGua) is a significant DNA adduct formed when cells are exposed to alkylating agents, particularly N-ethyl-N-nitrosourea (EtNU). This compound is notable for its role in mutagenesis and carcinogenesis, primarily due to its effects on DNA repair mechanisms and the subsequent mutations that can arise from unrepaired lesions. This article reviews the biological activity of this compound, focusing on its formation, repair mechanisms, mutagenic potential, and implications in cancer biology.

Formation of this compound

O6-EtGua is produced through the alkylation of guanine residues in DNA. This process occurs when alkylating agents such as EtNU interact with cellular DNA, leading to the formation of various O-alkylguanines. The formation of O6-EtGua is particularly concerning as it can disrupt normal base pairing during DNA replication, leading to mutations.

Repair Mechanisms

The cellular response to O6-EtGua involves several DNA repair pathways:

  • O6-Alkylguanine-DNA Alkyltransferase (AGT) : AGT plays a critical role in repairing O6-alkylguanines by transferring the alkyl group from the damaged guanine to a cysteine residue in the enzyme, effectively removing the lesion. Studies have shown that O6-EtGua is repaired more rapidly than O6-methylguanine (O6-MeGua), with rates differing significantly across various tissues. For instance, in rat mammary glands, O6-EtGua was eliminated approximately 20 times faster from actively transcribed genes compared to O6-MeGua, which suggests a tissue-specific response to these lesions .
  • Base Excision Repair (BER) : While AGT is the primary repair mechanism for O6-alkylguanines, other pathways such as BER may also contribute to the repair process. However, the efficiency of these pathways can vary based on cellular context and the presence of other competing lesions.

Mutagenic Potential

The persistence of O6-EtGua in DNA is linked to increased mutagenesis. If not repaired efficiently, O6-EtGua can lead to G:C to A:T transitions during DNA replication. This mutation type has been implicated in various cancers, particularly those associated with exposure to nitrosamines. For example, studies have indicated that high levels of unrepaired O6-EtGua correlate with mutations in oncogenes such as H-ras in rat mammary tumors induced by EtNU .

Case Studies and Research Findings

Several studies have explored the biological activity and implications of O6-EtGua:

  • Tumorigenesis Studies : Research involving rat models has demonstrated that variants of rat fibroblast cells with proficient repair mechanisms for O6-EtGua showed significantly lower frequencies of malignant transformation compared to deficient variants. This highlights the protective role of effective DNA repair against carcinogenesis .
  • Comparative Analysis of Ethyl vs. Methyl Adducts : A comparative study on the repair kinetics of O6-EtGua versus O6-MeGua revealed that while both are mutagenic, the faster repair rate of O6-EtGua may reduce its overall mutational impact within actively transcribed genes .
  • Quantitative Analysis : A novel assay developed for detecting O6-alkylguanines demonstrated that while both types of adducts can be present following alkylating agent exposure, their levels and persistence can vary widely depending on tissue type and cellular conditions .

Chemical Reactions Analysis

Formation and Reactivity of 6-Ethylguanine

This compound is an alkylated derivative of guanine formed through the reaction of nitrites with secondary amines, yielding N-alkylnitrosamines or N-alkylnitrosamides . These compounds are prevalent in processed foods (e.g., bacon, sausages) and tobacco smoke, with endogenous formation also occurring under inflammatory conditions due to elevated nitric oxide levels .

Formation Mechanism

The ethylation occurs at the oxygen atom of guanine, creating a methyl group substitution at position 6. This substitution destabilizes the DNA structure, leading to mispairing during replication .

Mutagenicity

This compound induces G:C → A:T transitions by pairing with thymine instead of cytosine. Approximately one-third of unrepaired adducts cause mutations, with a mutational efficiency of 1/3 compared to O6-methylguanine (2/3) .

Primary Repair Enzyme

  • O6-alkylguanine-DNA alkyltransferase (AT) transfers the ethyl group to a cysteine residue (Cys145), irreversibly inactivating the enzyme .
  • Repair Rate Constants :
    • Native AT: k=6.511.5×106M1s1k=6.5–11.5\times 10^6\,\text{M}^{-1}\,\text{s}^{-1}
    • Postreplicative mispairs (O6-EtGua:T): k=4.05.3×106M1s1k=4.0–5.3\times 10^6\,\text{M}^{-1}\,\text{s}^{-1}
ParameterNative ATPostreplicative Mispair
KA(M1)K_A\,(\text{M}^{-1})7.18.4×1057.1–8.4\times 10^55.34.0×1065.3–4.0\times 10^6
Ionic Strength ImpactReduces binding (e.g., 100 mM NaCl → 50% activity) Minimal effect

Competitive Binding

Surplus DNA competes with O6-EtGua for AT binding, reducing repair efficiency in ds-oligomers by 30–50% .

Analytical Validation

  • HPLC Purification :
    • Reversed-phase chromatography (Nova Pack C-18) separates O6-EtGua-containing oligomers with 90% purity .
  • Radioactive Assays :
    • [γ-32P]ATP labeling and nuclease S1 digestion confirm ds-DNA synthesis .

In Vivo Studies

  • Salmonella typhimurium :
    • NEU-induced mutagenesis shows 1/3 efficiency for O6-EtGua adducts .
  • Rat T-Lymphocytes :
    • EMS induces 26/30 GC → AT transitions , while ENU and HOENU exhibit lower frequencies due to differing repair efficiencies .

Structural Impact

  • O6-EtGua:T Mispair :
    • Retains Watson-Crick geometry but forms 1–2 hydrogen bonds (vs. 3 in G:C) .
    • Causes 10–20% reduced stability in ds-DNA compared to native G:C .

Competitive-Repair Assay

  • Uses rat liver O6-alkylguanine-DNA alkyltransferase (AGT) to repair O6-EtGua in competition with radiolabeled oligonucleotides .
  • Detection Limits :
    • O6-methylguanine: 0.8 fmol
    • O6-EtGua: 3 fmol

Validation

  • Correlates with radioimmunoassay for in vivo methylated DNA (e.g., dimethylnitrosamine-treated rat liver) .

Q & A

Basic Research Questions

Q. How does 6-ethylguanine lead to mutations during DNA replication?

  • Methodological Answer : this compound is formed via alkylation of guanine by ethylating agents like ethyl methanesulfonate (EMS). The ethyl group at the O⁶ position alters base-pairing specificity, causing this compound to pair with thymine instead of cytosine during replication. This mismatch results in G:C → A:T transition mutations. Experimental validation involves sequencing EMS-induced mutations in E. coli lacZ systems and comparing mutation spectra in repair-proficient (Uvr+) versus repair-deficient (UvrB⁻) strains .

Q. What repair mechanisms target this compound in DNA?

  • Methodological Answer : Two primary repair pathways address this compound:

  • Excision repair : The UvrABC system in E. coli recognizes helical distortions caused by this compound, particularly when adjacent to A:T base pairs, and excises the lesion .
  • Direct repair : O⁶-alkylguanine-DNA alkyltransferase (AGT) transfers the ethyl group from this compound to a cysteine residue in the protein. However, AGT repairs this compound ~10x slower than 6-methylguanine, as shown in in vitro assays using rat liver chromatin fractions .

Q. How does DNA sequence context influence this compound repair efficiency?

  • Methodological Answer : Sequence environment significantly impacts repair. For example, this compound lesions flanked by A:T base pairs are more efficiently excised by UvrABC than those near G:C pairs, likely due to enhanced helical distortion near weaker A:T hydrogen bonds. This was demonstrated via lacZ mutational spectra analysis in E. coli, where mutation frequencies at A:T-adjacent sites were 5x lower in Uvr+ strains compared to UvrB⁻ .

Advanced Research Questions

Q. How do contradictory findings on this compound repair kinetics in mammalian systems arise?

  • Methodological Answer : Discrepancies stem from model-specific variables:

  • Chronic exposure effects : In rats, chronic N,N-diethylnitrosamine (DEN) administration reduced hepatic this compound levels by 60–90% due to upregulated AGT activity, contradicting acute exposure studies where repair was slower. This highlights adaptive repair mechanisms under prolonged alkylation stress .
  • Species differences : Mutation induction in E. coli is 50x lower than in Chinese hamster V79 cells, as AGT activity and excision repair capacity vary across taxa. Quantitative comparisons require molecular dosimetry (e.g., O⁶-ethylguanine adduct quantification via HPLC or mass spectrometry) .

Q. What experimental models best elucidate this compound's role in carcinogenesis?

  • Methodological Answer :

  • Prokaryotic systems : E. coli UvrB⁻ strains are ideal for studying unrepaired this compound mutagenicity, as excision repair is disabled. EMS-induced G:C → A:T transitions dominate mutational spectra in these models .
  • Eukaryotic systems : Rat liver studies using [¹⁴C]-DEN track this compound persistence and repair kinetics. Lymphocyte assays with 6-benzylguanine (an AGT inhibitor) further dissect repair pathways; e.g., AGT inhibition increases this compound retention in DNA by 3–4x in human lymphocytes .

Q. How can researchers resolve contradictions in lesion persistence data across studies?

  • Methodological Answer : Key strategies include:

  • Controlled alkylation protocols : Standardize ethylating agent doses and exposure times (e.g., 100 µg/mL EtNU in lymphocyte assays) to minimize variability in adduct formation .
  • Normalization : Use ratios like this compound:7-ethylguanine to account for differences in total alkylation levels, as 7-ethylguanine (a non-mutagenic adduct) serves as a stable internal control .
  • Cross-model validation : Compare repair rates in in vitro (e.g., chromatin fraction assays) and in vivo (e.g., DEN-treated rats) systems to identify context-dependent repair mechanisms .

Q. Key Methodological Recommendations

  • Use DNA sequencing (e.g., Sanger sequencing) and adduct quantification (HPLC/MS) to validate mutagenic outcomes and repair kinetics.
  • Employ AGT inhibitors (e.g., 6-benzylguanine) to isolate excision repair contributions in eukaryotic systems .
  • Prioritize sequence-context analysis (e.g., lacZ mutational hotspots) to identify repair susceptibility patterns .

Properties

IUPAC Name

6-ethoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXRVSPZSOREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199829
Record name 6-Ethylguanine
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51866-19-4
Record name 6-Ethoxy-9H-purin-2-amine
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Record name 6-Ethylguanine
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Record name 51866-19-4
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Record name 6-Ethylguanine
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Record name 6-ETHYLGUANINE
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Synthesis routes and methods I

Procedure details

Sodium (0.5 g, 22 mmol) was added to anhydrous ethanol (50 ml) under nitrogen. When all of the sodium had reacted, 2-amino-6-chloropurine (750 mg, 4.42 mmol) was added. The reaction was refluxed for 3 h. After cooling, the reaction mixture was neutralised with glacial acetic acid and the solvent was removed. Recrystallisation from water gave the product as a white solid (548 mg, 69%), m.p.>230° C.; (Found: C, 46.76; H, 4.97; N, 39.09. Calc. for C7H9N5O: C, 46.92; H, 5.06; N, 39.09%); νmax (cm−1) 3505, 3484, 3432, 3324, 3191, 3110, 2984, 2901, 2705, 2544 (NH, C—H, NH2); δH (200 MHz, d6-DMSO) 7.808 (1H, s, C(8)H), 6.224 (2H, s, NH2), 4.437 (2H, q, J=7.1 Hz, OCH2), 1.353 (3H, t, J=7.1 Hz. CH2CH3); m/z 179 (M+, 100%), 169 (19), 164 (35), 151 ([MH—Et]+, 36%), 135 ([MH—OEt]+, 43%), 131 (38), 119 (34), 109 (54), 81 (41), 69 (39), 60 (21), 55 (31), 41 (48),
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0.5 g
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69%

Synthesis routes and methods II

Procedure details

Sodium (0.68 g, 29.5 mmol, Aldrich lot #9621CL) was added in portions to anhydrous ethanol (50 mL). Upon complete dissolution 2-amino-6-chloropurine (1 g, 5.9 mmol Sigma lot #69F4064) was added and the reaction heated at reflux for 96 hours. The reaction was cooled, diluted with 20 mL water, and neutralized with 1N HCl. The solvents were evaporated and the residue slurried in 100 mL water. The product was filtered off and air dried to give 0.95 g (5.3 mmol; 89.9%); mp=252-°253° C.
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0.68 g
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1 g
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